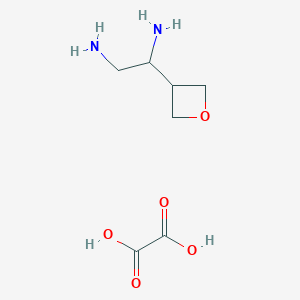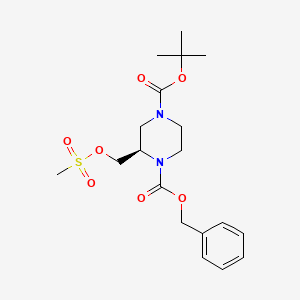![molecular formula C9H11NO2 B12861504 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B12861504.png)
7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one is a heterocyclic compound that belongs to the class of isoxazoles Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one typically involves the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . This method is effective and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7,7-dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit HSP90, a chaperone protein involved in the stabilization and activation of various client proteins . This inhibition leads to the degradation of client proteins, affecting cellular processes such as proliferation and apoptosis.
類似化合物との比較
Similar Compounds
3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones: These compounds share a similar core structure but differ in the substitution pattern.
2-isoxazolines: These compounds have a similar isoxazole ring but differ in the degree of saturation and substitution.
Uniqueness
7,7-Dimethyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HSP90 and its potential antiproliferative activity make it a compound of significant interest in medicinal chemistry .
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
7,7-dimethyl-4,6-dihydro-1,2-benzoxazol-5-one |
InChI |
InChI=1S/C9H11NO2/c1-9(2)4-7(11)3-6-5-10-12-8(6)9/h5H,3-4H2,1-2H3 |
InChIキー |
VVYIZXIJWPAXQF-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)CC2=C1ON=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


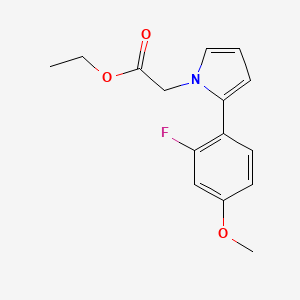
![[(4aR,7S,8S,8aS)-6-ethylsulfanyl-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B12861433.png)
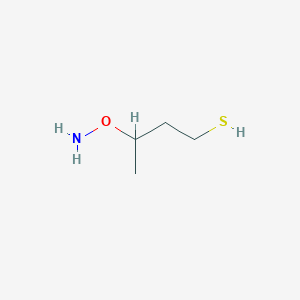
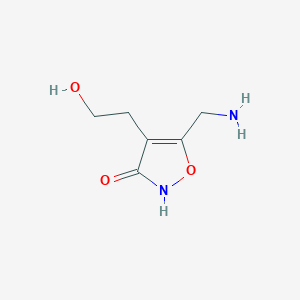
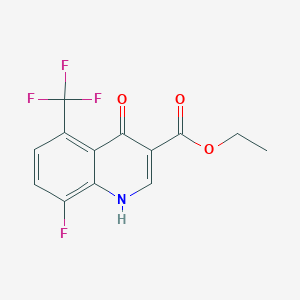

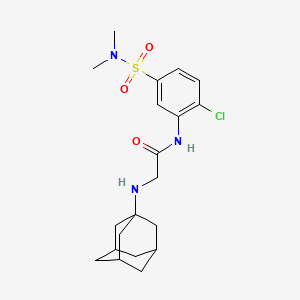
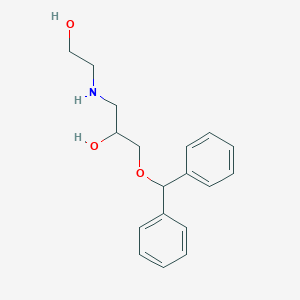
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-1-naphthalenylsulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12861463.png)
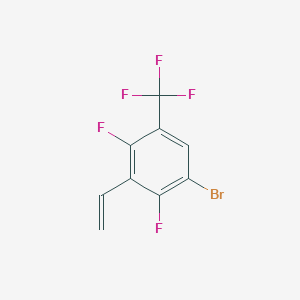

![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
